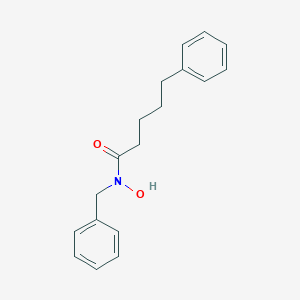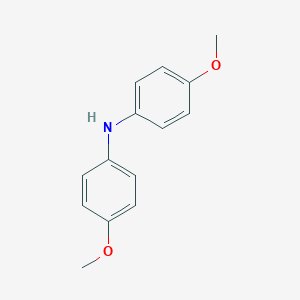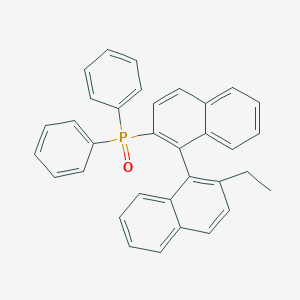
(S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl is a complex organic compound that belongs to the class of phosphine oxides. This compound is characterized by the presence of a phosphoryl group attached to a naphthalene ring system, which is further substituted with ethyl and diphenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Métodos De Preparación
The synthesis of (S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl typically involves several steps:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine oxide.
From Metallated Phosphines: Metallated phosphines can be reacted with appropriate electrophiles to yield the target compound.
Addition of P–H to Unsaturated Compounds: The addition of phosphine hydrides to unsaturated compounds can also be employed to synthesize this compound.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced under specific conditions to form the desired product.
C–P Coupling Reactions: Carbon-phosphorus coupling reactions are another method to synthesize this compound.
Análisis De Reacciones Químicas
(S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
(S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical and chemical processes .
Comparación Con Compuestos Similares
(S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl can be compared with other similar compounds such as:
1.1’-Binaphthyl-2.2’-diphenyl phosphine: This compound also contains a naphthalene ring system and is used in similar applications.
Acylphosphine Oxides: These compounds share the phosphoryl group and are used as photoinitiators in various applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties .
Propiedades
IUPAC Name |
1-(2-diphenylphosphorylnaphthalen-1-yl)-2-ethylnaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27OP/c1-2-25-21-22-26-13-9-11-19-30(26)33(25)34-31-20-12-10-14-27(31)23-24-32(34)36(35,28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-24H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVJHLVLOKOIQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

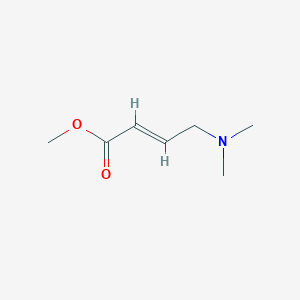

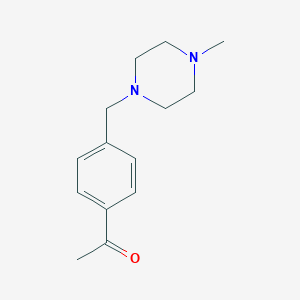
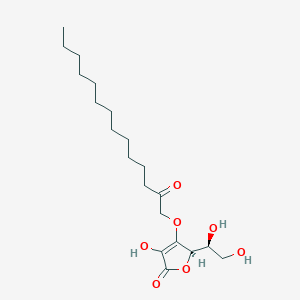
![5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B142884.png)

